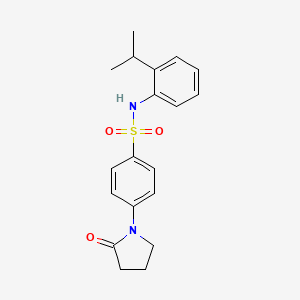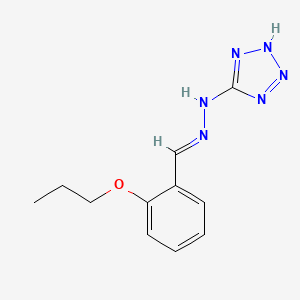
2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is a hydrazone derivative of 2-propoxybenzaldehyde and 1H-tetrazole-5-carbohydrazide. The synthesis method of this compound is relatively simple, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
科学的研究の応用
2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways.
In biochemistry, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound exhibits a strong fluorescence emission in the presence of certain metal ions such as copper and iron. This property makes it a potential candidate for use in biosensors and other analytical applications.
作用機序
The mechanism of action of 2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways such as the PI3K/Akt/mTOR pathway. This pathway is involved in cell survival and proliferation and is often dysregulated in cancer cells. By targeting this pathway, 2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects
2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth. Studies have also shown that this compound can act as a potent antioxidant and protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of 2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone is its ease of synthesis and purification. The compound can be synthesized using relatively simple techniques and is readily available in high purity. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on 2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone. One potential area of research is the development of new synthetic methods for this compound that can improve its solubility and other properties. Another area of research is the development of new applications for this compound in fields such as materials science and biosensors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
合成法
The synthesis of 2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone involves the reaction of 2-propoxybenzaldehyde and 1H-tetrazole-5-carbohydrazide in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The purity of the product can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
N-[(E)-(2-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-2-7-18-10-6-4-3-5-9(10)8-12-13-11-14-16-17-15-11/h3-6,8H,2,7H2,1H3,(H2,13,14,15,16,17)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIVUACTTQDVDB-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B5871969.png)
amino]methyl}phenol](/img/structure/B5871976.png)
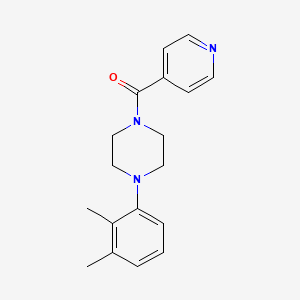
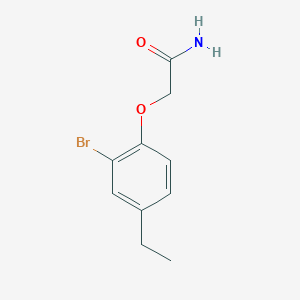
![ethyl 4-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5871994.png)
![4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5872002.png)
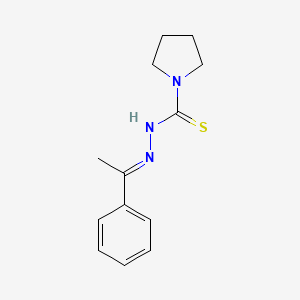
![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)

![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)
